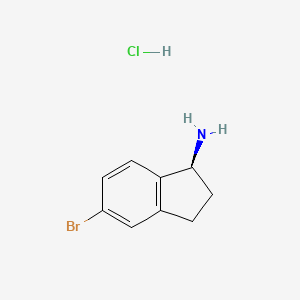(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No.: 916210-93-0
Cat. No.: VC3401417
Molecular Formula: C9H11BrClN
Molecular Weight: 248.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 916210-93-0 |
|---|---|
| Molecular Formula | C9H11BrClN |
| Molecular Weight | 248.55 g/mol |
| IUPAC Name | (1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1 |
| Standard InChI Key | GLGQSSHHFWJLAI-FVGYRXGTSA-N |
| Isomeric SMILES | C1CC2=C([C@H]1N)C=CC(=C2)Br.Cl |
| SMILES | C1CC2=C(C1N)C=CC(=C2)Br.Cl |
| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)Br.Cl |
Introduction
Chemical Identity and Basic Properties
(S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a salt form of the corresponding amine, featuring a specific stereochemical configuration. It is characterized by several identifying properties that distinguish it from related compounds and structural isomers.
Structural Features and Nomenclature
The compound features an indene core structure with a bromine substituent at the 5-position and an amine group at the 1-position in the S-configuration. The hydrochloride salt formation improves stability and solubility characteristics compared to the free amine. This chiral molecule possesses specific stereochemistry that differentiates it from its enantiomeric counterpart, affecting its potential biological activity and reactivity in synthetic applications .
Physical and Chemical Data
The detailed physicochemical properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride provide essential information for researchers working with this compound. These properties are summarized in the following table:
The bromine substituent at the 5-position of the indene ring system confers specific reactivity patterns that make this compound valuable for further synthetic transformations. The amine functionality provides a reactive site for diverse chemical modifications, while the hydrochloride salt formation enhances stability during storage and handling.
Stereochemistry and Structural Relationships
The stereochemical properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are critically important for its applications and reactivity patterns.
Enantiomeric Considerations
As a chiral compound, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride exists as one of two possible enantiomers. The S-configuration at the 1-position distinguishes it from its R-enantiomer counterpart, which is identified by CAS number 1443238-61-6 . The stereochemical purity of the compound is particularly important for applications in asymmetric synthesis, where interactions with other chiral molecules may be stereoselective .
Related Compounds and Derivatives
Several structurally related compounds share similar features with (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride but differ in specific substituents or stereochemical configuration:
-
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1443238-61-6) - The enantiomeric counterpart with opposite stereochemistry at the 1-position .
-
5-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 22228388) - The parent compound without the hydrochloride salt formation .
-
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1197595-75-7) - The racemic mixture containing both R and S enantiomers .
These structural relationships are important for understanding the chemical behavior and potential applications of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in various research contexts. The specific stereochemistry affects binding interactions with biomolecules and catalysts, potentially leading to different biological activities and synthetic outcomes compared to related compounds.
Synthesis and Production Methods
The synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride requires careful attention to stereochemical control to ensure enantiomeric purity.
Purification and Quality Control
Commercial preparations of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically achieve a purity of at least 97% . Purification processes may include recrystallization, chromatographic techniques, or selective crystallization of diastereomeric salts. Quality control measures are essential to verify both chemical purity and enantiomeric excess, often employing techniques such as chiral HPLC, polarimetry, or NMR spectroscopy with chiral shift reagents.
Applications and Research Significance
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride serves various important functions in chemical research and development.
Role in Protein Degrader Development
As a member of the "Protein Degrader Building Blocks" family, this compound likely plays a role in the development of targeted protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues . These emerging therapeutic modalities aim to harness the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. The bromine substituent provides an opportunity for further functionalization through cross-coupling reactions, while the amine group offers a handle for linking to other molecular components.
Synthetic Intermediate Applications
The presence of both bromine and amine functional groups makes (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride a versatile synthetic intermediate. The bromine atom facilitates various transformations, including metal-catalyzed cross-coupling reactions (Suzuki, Heck, Stille, etc.), making it valuable for constructing more complex molecular architectures. The amine functionality allows for further derivatization through numerous reactions, including amide formation, reductive amination, and nucleophilic substitutions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume